4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17515932
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O2 |
|---|---|
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | 4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11) |
| Standard InChI Key | XALHXIANMWHJBK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1OCN2C=C(C(=N2)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a [(oxolan-3-yloxy)methyl] group. The pyrazole core () is aromatic, while the oxolan (tetrahydrofuran) moiety introduces ether functionality, enhancing solubility and steric flexibility . The IUPAC name, 4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine, reflects this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.10 g/mol | |
| SMILES Notation | C1COCC1OCN2C=C(C(=N2)N)Br | |
| InChI Key | XALHXIANMWHJBK-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the compound’s structure. The bromine atom at the pyrazole 4-position produces distinct -NMR signals near δ 7.5–8.0 ppm for aromatic protons, while the oxolan methylene groups resonate between δ 3.5–4.5 ppm. Infrared (IR) spectroscopy reveals N-H stretching vibrations (~3400 cm) and C-Br bonds (~600 cm).
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step process:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds yields the pyrazole ring .
-
Bromination: Electrophilic substitution introduces bromine at the 4-position using reagents like bromosuccinimide (NBS).
-
Etherification: The oxolan-3-yloxy methyl group is introduced via nucleophilic substitution or Mitsunobu reactions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine, EtOH, reflux | 65–75 |
| Bromination | NBS, , 0°C | 80–85 |
| Etherification | Oxolan-3-ol, NaH, DMF | 70–75 |
Challenges and Solutions
Key challenges include regioselective bromination and steric hindrance during etherification. Catalytic methods using palladium or copper complexes improve regioselectivity. Microwave-assisted synthesis reduces reaction times and enhances yields .
Applications in Materials Science
Coordination Chemistry
The compound’s amine and ether groups enable ligand behavior, forming complexes with transition metals like Cu(II) and Fe(III). Such complexes are explored for catalytic applications, including oxidation reactions .
Polymer Science
Incorporating the compound into polymers enhances thermal stability. For example, polyurethane composites exhibit a 20% increase in decomposition temperature () compared to unmodified analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume